Tetramethyl Bisphenol A-d6

Beschreibung

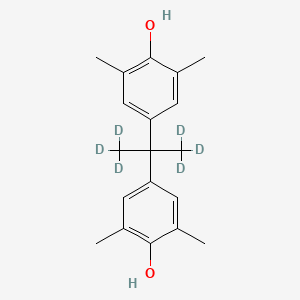

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJUOZPKKHIEOZ-SCPKHUGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)C)O)C)(C2=CC(=C(C(=C2)C)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858464 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203578-30-7 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Isotopic Labeling Strategies for Tetramethyl Bisphenol A D6

Advanced Synthetic Methodologies for Deuterated Tetramethyl Bisphenol A

The synthesis of Tetramethyl Bisphenol A-d6 (TMBPA-d6) involves a multi-step process that combines the formation of the core tetramethyl bisphenol A structure with isotopic labeling techniques. The primary route to the unlabeled TMBPA backbone is the acid-catalyzed condensation of 2,6-dimethylphenol (B121312) (2,6-xylenol) with acetone (B3395972). google.comtcichemicals.comwikipedia.org The deuteration is typically achieved by introducing deuterium (B1214612) into one of the precursors prior to the condensation reaction or by performing a hydrogen-deuterium (H/D) exchange on the final TMBPA molecule.

One common strategy for synthesizing TMBPA-d6 is to first prepare deuterated 2,6-dimethylphenol. This can be accomplished through catalytic H/D exchange on 2,6-dimethylphenol using a deuterium source such as deuterium gas (D₂) or heavy water (D₂O) in the presence of a suitable catalyst. Metal catalysts, such as ruthenium or rhodium nanoparticles, have been shown to be effective in promoting H/D exchange on aromatic rings and alkyl substituents. acs.org The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to achieve high levels of deuterium incorporation specifically at the methyl groups.

Once deuterated 2,6-dimethylphenol is obtained, it can be reacted with acetone in the presence of an acid catalyst to yield TMBPA-d6. A variety of acid catalysts can be employed, including organic carboxylic acids, organic sulfonic acids, and strong acid ion-exchange resins. google.comgoogleapis.comepo.org The reaction is typically carried out by heating the reactants, often in a molten state or in a suitable solvent. google.com

An alternative pathway involves the direct H/D exchange on unlabeled TMBPA. This method would entail treating TMBPA with a deuterium source and a catalyst under conditions that facilitate the exchange of the methyl protons for deuterium atoms. This approach may require more forcing conditions due to the steric hindrance around the methyl groups in the final molecule.

The choice of synthetic route depends on factors such as the desired isotopic purity, the availability of deuterated starting materials, and the scalability of the process.

Table 1: Comparison of Synthetic Pathways to this compound

| Pathway | Description | Advantages | Disadvantages |

| Pre-labeling of Precursor | Deuteration of 2,6-dimethylphenol followed by condensation with acetone. | Higher potential for regioselective labeling and high isotopic purity. | Requires synthesis and purification of the deuterated precursor. |

| Post-synthesis H/D Exchange | Direct hydrogen-deuterium exchange on unlabeled Tetramethyl Bisphenol A. | Fewer synthetic steps overall. | May require harsh conditions, potentially leading to side reactions and lower isotopic purity. |

Isotopic Purity and Structural Characterization of this compound

The isotopic purity and structural integrity of this compound are critical parameters that are assessed using a combination of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org

High-resolution mass spectrometry (HRMS) is employed to determine the molecular weight of the deuterated compound and to confirm the incorporation of deuterium atoms. nih.gov By comparing the mass spectrum of TMBPA-d6 with that of its unlabeled counterpart, the number of incorporated deuterium atoms can be verified. The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the isotopic enrichment. researchgate.net Fragmentation analysis in tandem mass spectrometry (MS/MS) can further help to confirm the location of the deuterium labels within the molecule. dphen1.comthermofisher.com

Table 2: Representative Analytical Data for this compound

| Analytical Technique | Parameter | Expected Result |

| Mass Spectrometry (MS) | Molecular Ion (M+) | ~290.2 g/mol (reflecting the incorporation of 6 deuterium atoms) |

| Isotopic Distribution | A shift in the isotopic cluster by 6 mass units compared to the unlabeled compound. | |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | Absence of signals in the region typical for methyl protons (~2.2 ppm). Aromatic proton signals would remain. |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Signals corresponding to the carbon atoms of the aromatic rings and the quaternary carbon would be observed. The methyl carbon signal would show a characteristic multiplet due to C-D coupling. |

Considerations for Large-Scale Research Material Generation

The transition from laboratory-scale synthesis to the large-scale generation of this compound for research purposes introduces several important considerations. These include process optimization, scalability of the chosen synthetic route, and adherence to quality control standards, potentially including Good Manufacturing Practices (GMP) if the material is intended for certain applications. sigmaaldrich.comyoutube.comisotope.comeurisotop.comalfa-chemistry.com

Process Optimization and Scalability: The chosen synthetic pathway must be amenable to scale-up. For H/D exchange reactions, this involves ensuring efficient mixing and heat transfer in larger reaction vessels to maintain consistent reaction conditions and achieve uniform deuterium incorporation. thalesnano.com Continuous flow reactors can offer advantages for scaling up deuteration reactions by providing better control over reaction parameters and improving safety. thalesnano.com The purification of the final product at a larger scale must also be considered, with techniques such as recrystallization or column chromatography needing to be adapted for larger quantities.

Quality Control and GMP: For the production of high-purity research materials, robust quality control measures are essential. This includes rigorous analytical testing of starting materials, intermediates, and the final product to ensure identity, purity, and isotopic enrichment. If the intended use of the TMBPA-d6 necessitates it, production may need to follow cGMP guidelines. sigmaaldrich.comisotope.comeurisotop.com This imposes stringent requirements on documentation, process validation, and quality assurance to ensure the consistency and reliability of the final product.

Table 3: Key Considerations for Large-Scale Synthesis of this compound

| Consideration | Key Aspects |

| Synthetic Route Selection | - Scalability of reaction conditions (temperature, pressure). - Availability and cost of deuterated starting materials. - Efficiency and safety of the process at a larger scale. |

| Process Control | - Monitoring of reaction progress. - Control of temperature, pressure, and mixing. - Use of appropriate reactor technology (e.g., batch vs. continuous flow). |

| Purification | - Scalable purification methods (e.g., large-scale recrystallization, preparative chromatography). - Efficient removal of impurities and unlabeled or partially labeled species. |

| Analytical Characterization | - Comprehensive analysis of each batch to confirm identity, purity, and isotopic enrichment. - Use of validated analytical methods. |

| Regulatory Compliance | - Adherence to relevant quality standards (e.g., cGMP) if required for the intended application. - Thorough documentation of the entire manufacturing process. |

Advanced Spectrometric Applications of Tetramethyl Bisphenol A D6 in Quantitative Analysis

Isotope Dilution Mass Spectrometry for Precise Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. The methodology involves the addition of a known amount of an isotopically labeled version of the analyte, such as Tetramethyl Bisphenol A-d6 (TMBPA-d6), to a sample. This labeled compound, often referred to as an internal standard, exhibits nearly identical chemical and physical properties to its unlabeled counterpart (the analyte). Consequently, it experiences the same effects of sample preparation, extraction, and ionization in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations or losses during the analytical process can be effectively corrected for, leading to highly reliable quantification. The unique mass difference between TMBPA and its d6 variant allows for their distinct detection by the mass spectrometer.

While specific applications of TMBPA-d6 are not extensively documented in peer-reviewed literature, its structural analogue, deuterated Bisphenol A (BPA-d6), is widely used in IDMS for the analysis of bisphenols in complex matrices such as human urine, serum, and environmental samples. The principles of its use are directly transferable to the application of TMBPA-d6 for the quantification of TMBPA.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the separation and detection of volatile and semi-volatile compounds. For the analysis of bisphenols, a derivatization step is often required to increase their volatility and thermal stability. This typically involves converting the polar hydroxyl groups into less polar silyl (B83357) ethers.

In a hypothetical GC-MS/MS method using TMBPA-d6 for the quantification of TMBPA, both the analyte and the internal standard would be derivatized prior to injection into the gas chromatograph. The gas chromatograph separates the derivatized compounds from other matrix components based on their boiling points and interactions with the chromatographic column. Following separation, the compounds enter the mass spectrometer, where they are ionized, and specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The use of an isotopically labeled internal standard like TMBPA-d6 is crucial in GC-MS/MS to compensate for any variability in the derivatization reaction efficiency and potential losses during sample injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique for the analysis of bisphenols and their metabolites in biological and environmental samples due to its high sensitivity, specificity, and applicability to a wide range of polar and non-polar compounds without the need for derivatization.

In an LC-MS/MS method, TMBPA-d6 would be added to the sample at the beginning of the sample preparation process. The sample would then undergo extraction, often by solid-phase extraction (SPE), to isolate the analytes of interest and remove interfering matrix components. The extract is then injected into the liquid chromatograph, where the analytes are separated on a chromatographic column. The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific transitions for both the native TMBPA and the TMBPA-d6 internal standard. The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and quantify the amount of TMBPA in the original sample.

Enhancement of Analytical Sensitivity and Specificity via Stable Isotope Labeling

The use of stable isotope-labeled internal standards like TMBPA-d6 significantly enhances both the sensitivity and specificity of mass spectrometric analyses. Specificity is improved because the internal standard co-elutes with the analyte, and the detection of a consistent ratio between the analyte and the internal standard at the expected retention time provides a high degree of confidence in the identification of the analyte. This is particularly important in complex matrices where isobaric interferences (other compounds with the same nominal mass) may be present.

Sensitivity is enhanced by minimizing the impact of matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. Since the isotopically labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects are effectively canceled out, leading to more accurate and reproducible measurements, especially at low concentrations.

Rigorous Method Validation Protocols for Bisphenol Metabolites and Analogs

A robust and reliable analytical method is essential for generating high-quality data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For methods quantifying bisphenol analogs using an internal standard like TMBPA-d6, validation would include the assessment of several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a spiked sample to that of a standard solution.

Matrix Effects: The influence of the sample matrix on the ionization of the analyte.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

The following table outlines typical validation parameters for a hypothetical LC-MS/MS method for TMBPA using TMBPA-d6.

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LOQ) |

| Precision (%RSD) | ≤15% (≤20% at LOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect (%) | Within 85-115% |

Analytical Challenges and Future Directions in High-Throughput Detection

The primary analytical challenge in the determination of bisphenols and their analogs is their low concentration in complex biological and environmental matrices, coupled with the potential for background contamination. The complexity of matrices like blood, urine, and food can lead to significant matrix effects, making accurate quantification difficult without the use of appropriate internal standards like TMBPA-d6.

Future directions in this field are focused on the development of high-throughput methods capable of analyzing a large number of samples quickly and cost-effectively. This involves the miniaturization of sample preparation techniques, such as the use of 96-well plate formats for SPE, and the development of faster LC separations using ultra-high-performance liquid chromatography (UHPLC). Additionally, there is a growing interest in the simultaneous analysis of a wide range of bisphenol analogs and their metabolites in a single run, which requires highly selective and sensitive instrumentation and the availability of a corresponding suite of isotopically labeled internal standards.

Toxicokinetic and Biotransformation Dynamics of Tetramethyl Bisphenol a Utilizing Tetramethyl Bisphenol A D6 As a Tracer

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Biological Systems

ADME studies are fundamental to toxicology and pharmacology, describing the disposition of a chemical compound within an organism. For bisphenols, these studies reveal rapid absorption and metabolism, primarily in the liver and intestines. nih.govdiva-portal.org The use of a deuterated tracer like TMBPA-d6 is indispensable for accurate ADME profiling, allowing for precise quantification of the parent compound and its metabolites against a background of potential environmental exposure.

In Vivo Toxicokinetic Studies in Animal Models

Animal models are essential for elucidating the toxicokinetic properties of bisphenols. Studies in rodents and sheep have provided critical data on compounds like BPA, Bisphenol S (BPS), and Bisphenol F (BPF). nih.govnih.govsemanticscholar.org A study on pregnant sheep demonstrated significant differences in the half-life, maximum concentration, and clearance of BPA, BPS, and BPF, highlighting that kinetic information cannot be easily extrapolated from one bisphenol to another. nih.govnih.gov For instance, BPS showed the shortest maternal half-life but the longest fetal half-life, indicating differential persistence in various biological compartments. nih.gov

While specific in vivo toxicokinetic studies on TMBPA are limited, one study investigated its effects on fetal Leydig cells in Sprague Dawley rats after in utero exposure. nih.gov This research focused on functional alterations rather than ADME parameters but confirms the compound's bioavailability and ability to cross the placental barrier. nih.gov A hypothetical toxicokinetic study of TMBPA using TMBPA-d6 in a rat model would involve administering a precise oral dose and subsequently collecting blood, urine, and feces over a time course. Analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) would distinguish TMBPA-d6 and its metabolites from any native TMBPA, providing clear data on its absorption rate, distribution to tissues, metabolic conversion, and routes and rates of excretion.

Table 1: Example Toxicokinetic Parameters for Various Bisphenols in Animal Models This table presents data from related bisphenols to illustrate typical toxicokinetic values, as specific comprehensive data for TMBPA is not available.

| Compound | Animal Model | Parameter | Value | Reference |

|---|---|---|---|---|

| Bisphenol A (BPA) | DA/Han Rats (female) | Plasma Half-Life (Oral, 100 mg/kg) | ~3-6 hours | semanticscholar.org |

| Bisphenol AF (BPAF) | Harlan Sprague Dawley Rats | Plasma Elimination Half-Life (Oral) | ≤3.35 hours | rti.org |

| Bisphenol S (BPS) | Sheep (pregnant) | Maternal Plasma Half-Life (s.c.) | 3.7 ± 0.1 hours | nih.gov |

| Bisphenol F (BPF) | Sheep (pregnant) | Maternal Plasma Half-Life (s.c.) | 8.6 ± 2.6 hours | nih.gov |

Human Biomonitoring and Exposure Assessment via Deuterated Tracers

Human biomonitoring is used to assess the extent of exposure to environmental chemicals within a population, typically by measuring the substance or its metabolites in urine, blood, or breast milk. nih.gov Widespread human exposure to various bisphenols has been confirmed through numerous biomonitoring studies. europa.euiiab.me Due to the rapid metabolism of these compounds, urinary levels of their conjugates are considered the most reliable biomarkers of recent exposure. nih.gov

The use of deuterated tracers is paramount in human kinetic studies to overcome the challenge of background contamination. In studies of BPA, subjects were administered deuterated BPA (d16-BPA), which allowed researchers to track its rapid conversion to BPA-glucuronide and its excretion in urine, with terminal half-lives of less than 6 hours. nih.gov Concentrations of the free, unconjugated d16-BPA in blood and urine were below the limit of detection, demonstrating efficient first-pass metabolism. nih.gov

For TMBPA, a similar methodology using TMBPA-d6 would be essential for accurately determining its kinetic profile in humans. Such a study would provide definitive data on its bioavailability, metabolic clearance rate, and excretion half-life, which are critical for interpreting data from large-scale biomonitoring surveys and conducting accurate risk assessments. Currently, specific biomonitoring data for TMBPA are not available in the published literature.

Elucidation of Phase I and Phase II Biotransformation Pathways

The biotransformation of xenobiotics generally occurs in two phases. Phase I reactions, such as oxidation, introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. diva-portal.org For bisphenols, Phase II metabolism, particularly glucuronidation and sulfation, is the predominant pathway. diva-portal.orgnih.gov

Glucuronidation Kinetics and Enzyme Systems

Glucuronidation is the primary metabolic pathway for BPA and its analogues in mammals. diva-portal.orgnih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are highly expressed in the liver and intestines. nih.govnih.gov In humans, UGT2B15 and UGT1A9 have been identified as the hepatic UGTs with the highest activity toward BPA. nih.gov Studies using human liver microsomes show that glucuronidation kinetics can be complex, sometimes following substrate inhibition models rather than standard Michaelis-Menten kinetics. nih.gov

There are significant interspecies differences in glucuronidation activity. The intrinsic clearance (CLint) values for BPA in liver microsomes of mice, rats, monkeys, and dogs are notably different from those in humans, emphasizing that animal data must be cautiously extrapolated. fu-berlin.de Although no specific data exists for the glucuronidation of TMBPA, it is structurally amenable to this pathway. A TMBPA-d6 tracer would be invaluable in in vitro studies using human and animal liver or intestinal microsomes to determine the specific UGT isoforms involved and to calculate key kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).

Table 2: Example Kinetic Parameters for Bisphenol A Glucuronidation in Human Liver Microsomes This table presents data for Bisphenol A to illustrate typical kinetic values, as specific data for TMBPA is not available.

| Parameter | Value | Reference |

|---|---|---|

| Km (Michaelis-Menten constant) | 7.54 µM | fu-berlin.de |

| Vmax (Maximum reaction velocity) | 17.7 nmol/min/mg protein | fu-berlin.de |

| CLint (Intrinsic clearance) | 2.36 mL/min/mg protein | fu-berlin.de |

Sulfation Kinetics and Sulfotransferase Isoform Involvement

Sulfation is another important Phase II conjugation pathway for bisphenols, catalyzed by sulfotransferase (SULT) enzymes. diva-portal.org While generally considered a secondary route compared to glucuronidation for BPA in adults, sulfation can be a significant pathway in tissues with low UGT activity or in specific populations like fetuses where SULT enzymes may be more prominently expressed. nih.gov Studies on BPA have shown it to be a substrate for estrogen sulfotransferase (SULT1E1). nih.gov Interestingly, the resulting bisphenol A sulfate (B86663) (BPAS) can be de-sulfated back to the active parent compound by estrone (B1671321) sulfatase in certain cells, suggesting a potential mechanism for selective uptake and accumulation in hormone-responsive tissues. nih.gov

The specific SULT isoforms responsible for TMBPA metabolism have not been identified. Investigating this would involve incubating TMBPA-d6 with a panel of recombinant human SULT isoforms to identify which enzymes exhibit catalytic activity. Subsequent kinetic studies would determine the efficiency of each isoform in metabolizing TMBPA, providing insights into tissue-specific biotransformation and potential bioactivation pathways.

Identification of Novel Metabolites Using Isotopic Signatures

While glucuronide and sulfate conjugates are the major metabolites of bisphenols, other minor or novel metabolites can be formed through Phase I (e.g., hydroxylation) and subsequent Phase II pathways. diva-portal.orgnih.gov Identifying these unknown metabolites in a complex biological matrix is a significant analytical challenge. The use of stable isotope tracers like TMBPA-d6 greatly facilitates this process.

When a sample from a TMBPA-d6 dosed subject is analyzed by high-resolution mass spectrometry, metabolites derived from the administered dose will exhibit a characteristic mass shift corresponding to the six deuterium (B1214612) atoms. This isotopic signature creates a unique "doublet" pattern in the mass spectrum for the parent compound and each of its metabolites when compared to their unlabeled endogenous counterparts. This allows for the confident identification of previously unknown biotransformation products by filtering the complex data for these specific isotopic pairs. This approach has been successfully used to identify more complex metabolites of BPA, such as double conjugates and conjugated methoxylated compounds, in animal models. nih.gov

Comparative Toxicokinetics Across Bisphenol Analogs and Routes of Exposure

Key toxicokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the plasma concentration-time curve (AUC) differ substantially among bisphenols like BPA, Bisphenol S (BPS), and Bisphenol AF (BPAF). nih.gov These differences are influenced by the route of exposure (e.g., oral, dermal) and species-specific metabolic capacities. nih.govnih.gov

For instance, a study in piglets revealed that, for the same oral dose, many BPA analogues lead to higher systemic exposure than BPA itself. nih.gov Notably, BPS showed a 150-fold higher AUC compared to BPA, primarily due to variations in oral bioavailability. nih.gov In rats and mice, comparative studies of BPS and BPAF after repeated oral exposure demonstrated both analogue and species-specific differences in their kinetics. nih.govrti.org For example, in rats, systemic exposure to free BPS was higher than to free BPAF, while the difference was marginal in mice. nih.govresearchgate.net Both BPS and BPAF were found to be highly conjugated. nih.govrti.org

Dermal exposure represents another significant route of human contact with bisphenols. Studies using deuterated BPA (d6-BPA) have shown that dermal absorption results in a longer apparent half-life and a higher ratio of the unconjugated (free) to total BPA compared to oral exposure. nih.gov This suggests that the route of exposure can significantly alter the internal dosimetry and potential for biological activity of bisphenols. The low urinary excretion of some bisphenols, such as BPM, BPP, and BPFL, is an important consideration for human exposure assessment based on urine biomonitoring. nih.gov

The following table summarizes key toxicokinetic parameters for several bisphenol analogs from a comparative study in piglets.

| Bisphenol Analog | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Oral Bioavailability (%) |

| BPA | Oral | 15.7 | 1.5 | 50.4 | 1.3 |

| BPS | Oral | 1230 | 2.0 | 7560 | 20.0 |

| BPF | Oral | 118 | 1.5 | 352 | 8.8 |

| BPAF | Oral | 25.6 | 1.0 | 101 | 2.6 |

| BPB | Oral | 21.4 | 1.0 | 81.7 | 2.1 |

Data synthesized from a comparative toxicokinetics study in piglets. nih.gov

This comparative data underscores the necessity of conducting specific toxicokinetic studies for each bisphenol analog, including TMBPA, to accurately assess their risk profiles. The structural differences, such as the presence of methyl groups in TMBPA, are likely to influence its metabolic pathways and clearance rates compared to other bisphenols.

Physiologically Based Pharmacokinetic (PBPK) Model Development Incorporating Isotopic Data

Physiologically based pharmacokinetic (PBPK) models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are invaluable for predicting internal tissue concentrations of a substance and its metabolites from external exposure data, and for extrapolating between species and exposure routes. nih.govethz.ch

The development of robust PBPK models for bisphenols has been greatly enhanced by the use of isotopically labeled compounds, such as deuterated BPA (d6-BPA). nih.govnih.gov The use of stable isotope-labeled tracers circumvents the issue of background contamination from environmental sources of the native compound, which is a significant challenge in quantifying low-level exposures. nih.gov This allows for more accurate measurement of the administered compound and its metabolites in biological matrices like blood, urine, and tissues. nih.gov

A PBPK model for a bisphenol analog like TMBPA would typically include compartments representing key organs and tissues, such as the liver, gut, fat, and brain. acs.org The model would be parameterized with physiological data (e.g., organ volumes, blood flow rates) and chemical-specific data (e.g., partition coefficients, metabolic rates). ethz.ch

The incorporation of isotopic data from studies using TMBPA-d6 would be critical for several aspects of model development and validation:

Accurate Parameterization: Data from TMBPA-d6 administration would provide precise measurements of absorption rates, metabolic clearance, and elimination half-life, which are essential for parameterizing the model. nih.gov

Metabolite Identification and Quantification: The use of a labeled tracer facilitates the tracking and quantification of metabolites, providing a clearer picture of the biotransformation pathways. dphen1.com

Model Validation: The PBPK model's predictions of TMBPA-d6 concentrations in various tissues and excreta can be directly compared with experimental data to validate the model's accuracy. nih.govnih.gov

Route-to-Route Extrapolation: PBPK models developed with data from one route of exposure (e.g., oral) can be used to predict pharmacokinetics following other routes (e.g., dermal), which is crucial for a comprehensive risk assessment. nih.gov

For example, a PBPK model for BPA was developed and refined using pharmacokinetic data from humans who ingested d6-BPA. nih.gov This model was then used to estimate inter-individual variability in BPA internal dose metrics for the general population. nih.gov Similar PBPK models have been developed for other bisphenols like BPS, BPF, and BPAF to compare their pharmacokinetic behaviors and to investigate the consequences of replacing BPA with these substitutes. ethz.ch These models have also been extended to include dermal exposure pathways. nih.gov

The development of a PBPK model for TMBPA, incorporating data from studies utilizing TMBPA-d6, would represent a significant advancement in understanding the potential human exposure and risk associated with this compound. It would allow for a more scientifically robust basis for risk assessment compared to relying on extrapolations from other bisphenol analogs.

Environmental Distribution, Fate, and Ecotoxicological Implications Studied with Isotopic Tracers

Environmental Pathways and Cycling of Tetramethyl Bisphenol A and Related Compounds

The environmental journey of TMBPA, like other bisphenol analogues, is dictated by its physicochemical properties and the environmental compartments it enters. While specific data for TMBPA is limited, the behavior of other bisphenols, such as Bisphenol A (BPA), provides valuable insights into its likely distribution and cycling. Bisphenols are generally characterized by low volatility, suggesting they are less likely to be transported over long distances in the atmosphere and will predominantly reside in terrestrial and aquatic environments researchgate.netnih.gov.

The persistence of TMBPA in the environment is determined by various degradation processes, including biodegradation and photodegradation.

Photodegradation: Photodegradation can also contribute to the breakdown of bisphenols in sunlit surface waters. The photodegradation of BPA can be influenced by various water components, such as dissolved organic matter and nitrate (B79036) ions nih.gov. Studies on the photocatalytic degradation of BPA using TiO2 have shown complete mineralization, indicating that advanced oxidation processes can effectively remove such compounds from water nih.govdphen1.com. The structural characteristics of TMBPA suggest it would also be susceptible to photodegradation.

Below is a table summarizing degradation data for related bisphenol compounds, which can provide an estimate for the environmental persistence of TMBPA.

| Compound | Environment | Degradation Process | Half-life / Degradation Rate | Reference |

| Tetrachlorobisphenol-A (TCBPA) | River Sediment | Aerobic Biodegradation | 11.6 - 23.1 days | nih.gov |

| Bisphenol A (BPA) | Seawater | Biodegradation | 83% depleted after 60 days (SDA method) | mdpi.com |

| Bisphenol F (BPF) | Seawater | Biodegradation | >92% depleted after 60 days (SDA method) | mdpi.com |

| Bisphenol S (BPS) | Seawater | Biodegradation | No significant degradation observed | mdpi.com |

| Bisphenol A (BPA) | Soil | Fungal Biodegradation | 100% removal in 10 days by P. brasiliense | nih.gov |

The movement and distribution of TMBPA in the environment are governed by its partitioning behavior between water, soil, sediment, and air. The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental partitioning of organic compounds. While the specific Kow for TMBPA is not cited in the provided results, other bisphenols like tetrachlorobisphenol A have a high log Kow (e.g., 6.5), indicating a tendency to sorb to organic matter in soil and sediment nih.gov. This suggests that TMBPA is likely to accumulate in these compartments rather than remaining dissolved in the water column. Due to their low volatility, bisphenols are not expected to be significantly present in the atmosphere researchgate.netnih.gov. Hydrolysis is generally not considered a major degradation pathway for bisphenols unless specific functional groups susceptible to this process are present nih.govnih.govresearchgate.net.

Bioaccumulation and Trophic Transfer Dynamics in Ecological Systems

Bioaccumulation, the process by which a substance is absorbed by an organism from its surrounding environment faster than it is lost, is a key concern for persistent organic pollutants epa.gov. The potential for TMBPA to bioaccumulate and undergo trophic transfer (biomagnification) through food webs is a critical aspect of its ecological risk profile.

Studies on various bisphenol analogues have shown that they can bioaccumulate in aquatic organisms mdpi.comnih.gov. For instance, research on nine bisphenol analogues in Taihu Lake, China, found that the bioaccumulation factors (BAFs) for several analogues were greater than that of BPA nih.gov. The trophic magnification factors (TMFs) for Bisphenol AF (BPAF), Bisphenol C (BPC), and Bisphenol Z (BPZ) were 2.52, 2.69, and 1.71, respectively, indicating their potential to biomagnify in the food web nih.gov.

Research on zebrafish has shown that bisphenols can accumulate in various tissues, with higher concentrations often found in the intestine, liver, and gonad mdpi.com. The presence of microplastics can exacerbate the bioaccumulation of bisphenol compounds mdpi.com. While specific bioconcentration factor (BCF) values for TMBPA are not available, the lipophilic nature of bisphenols suggests a potential for bioaccumulation researchgate.net. The process of biomagnification can lead to increasing concentrations of persistent toxic substances in organisms at successively higher trophic levels opentextbooks.org.hk.

The following table presents bioaccumulation and trophic transfer data for some bisphenol analogues.

| Compound | Organism/Food Web | Parameter | Value | Reference |

| Bisphenol AF (BPAF) | Taihu Lake Food Web | Trophic Magnification Factor (TMF) | 2.52 | nih.gov |

| Bisphenol C (BPC) | Taihu Lake Food Web | Trophic Magnification Factor (TMF) | 2.69 | nih.gov |

| Bisphenol Z (BPZ) | Taihu Lake Food Web | Trophic Magnification Factor (TMF) | 1.71 | nih.gov |

| Bisphenol A (BPA) | Zebrafish | Tissue Accumulation (Gonad) | 1646.27 µg/L after 35 days | mdpi.com |

| Bisphenol S (BPS) | Zebrafish | Tissue Accumulation (Gonad) | 215.19 µg/L after 35 days | mdpi.com |

Methodological Contributions of Tetramethyl Bisphenol A-d6 to Environmental Exposure Assessment

The accurate quantification of trace environmental contaminants like TMBPA is often challenged by background contamination from laboratory equipment and reagents. The use of isotopically labeled internal standards, such as this compound, is a critical methodological advancement to overcome this issue.

By using a deuterated form of the analyte (in this case, TMBPA-d6), researchers can distinguish between the compound of interest in the environmental sample and any extraneous, non-deuterated TMBPA that may be introduced during sample collection, storage, and analysis nih.gov. This approach significantly improves the accuracy and sensitivity of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. The use of deuterated BPA has been validated for high-sensitivity quantification in various biological matrices, demonstrating the power of this technique for pharmacokinetic and environmental monitoring studies nih.gov. Therefore, this compound serves as an essential tool for reliable environmental exposure assessment, enabling precise measurement of TMBPA concentrations in complex environmental samples.

Ecotoxicological Endpoints in Aquatic and Terrestrial Organisms

The ecotoxicological effects of TMBPA have been investigated, particularly in aquatic organisms. A study on the embryonic–larval development of zebrafish (Danio rerio) revealed that exposure to TMBPA can lead to a range of adverse effects mdpi.com.

Exposure to TMBPA at concentrations of 5, 50, and 200 µg/L was found to significantly decrease the hatching rate of zebrafish embryos and induce developmental abnormalities such as pericardial edema, cardiovascular hemorrhage, and tail curvature mdpi.com. Furthermore, a high concentration of 200 µg/L significantly reduced the total length and suppressed the swimming ability of the larvae mdpi.com. At the molecular level, TMBPA exposure was shown to disrupt the function of the antioxidant system and the hypothalamic–pituitary–thyroid (HPT) and hypothalamic–pituitary–adrenal (HPA) axes mdpi.com.

While data on the ecotoxicity of TMBPA in terrestrial organisms is scarce, studies on other bisphenols have shown that they can pose a potential ecological risk to soil microbial communities and may affect plant growth nih.gov. The toxic effects of BPA and its analogues have been documented across various vertebrate and invertebrate species, with early life stages often being the most sensitive nih.govresearchgate.netnih.gov.

The table below summarizes some of the observed ecotoxicological endpoints for TMBPA in zebrafish.

| Organism | Exposure Concentration | Observed Effect | Reference |

| Zebrafish (Danio rerio) embryos/larvae | 5, 50, 200 µg/L | Decreased hatching rate, developmental abnormalities | mdpi.com |

| Zebrafish (Danio rerio) larvae | 200 µg/L | Reduced total length, suppressed swimming ability | mdpi.com |

| Zebrafish (Danio rerio) larvae | Not specified | Disruption of antioxidant system, HPT, and HPA axes | mdpi.com |

Future Research Trajectories and Translational Significance of Tetramethyl Bisphenol A D6 Research

Development of Next-Generation Isotope-Labeled Bisphenol Analogs

The use of deuterated standards like TMBPA-d6 has been pivotal for accurate quantification in complex matrices. musechem.com However, the future of isotopic labeling is moving towards more robust and informative analogs to overcome the inherent limitations of deuterium (B1214612) labeling.

Future research is focused on several key areas:

Multi-site and Heavy Isotope Labeling: While deuterium (²H) is cost-effective and relatively easy to incorporate, it has potential drawbacks, including the possibility of back-exchange (loss of the isotope in solution) and chromatographic shifts relative to the unlabeled analyte. Next-generation standards increasingly utilize heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N). A compound like Bisphenol A (Ring-¹³C₁₂), for instance, incorporates twelve ¹³C atoms into its core structure, making it chemically identical to the native compound but with a significant mass shift, eliminating the risk of isotope loss and ensuring co-elution during chromatography. antpedia.comisotope.com

Uniformly Labeled Analogs: The development of uniformly labeled compounds (where all carbon atoms are ¹³C) provides the highest degree of confidence in analytical studies. These standards are invaluable for metabolic studies, as the label is maintained throughout the molecule's biotransformation, allowing for the unambiguous identification of novel metabolites.

Advanced Synthesis Techniques: Innovations in synthetic chemistry, such as the integration of flow chemistry, are enabling more efficient, safer, and scalable production of complex isotopically labeled compounds. adesisinc.com These methods allow for precise control over reactions, leading to higher purity and yields of next-generation standards. adesisinc.com

| Isotope Type | Common Examples | Primary Advantage | Key Limitation |

|---|---|---|---|

| Deuterium (²H) | Tetramethyl Bisphenol A-d6, BPA-d16 | Cost-effective and relatively simple synthesis. | Potential for isotope exchange/loss; possible chromatographic shift. |

| Carbon-13 (¹³C) | BPA (Ring-¹³C₁₂) | Stable label with no risk of exchange; minimal isotope effect on retention time. | More complex and expensive synthesis. |

Integration of Omics Technologies with Isotopic Tracing for Holistic Assessments

The true power of next-generation isotope-labeled compounds is realized when they are used not just for quantification but for tracing the biological fate and impact of chemicals. Integrating stable isotope tracing with "omics" technologies provides a comprehensive, system-wide view of a chemical's interaction with a biological system. adesisinc.com

Metabolomics: Isotope-labeled bisphenols can be used in metabolomics studies to trace their metabolic pathways with high precision. adesisinc.com By exposing cells or organisms to a labeled bisphenol analog, researchers can use high-resolution mass spectrometry to track the appearance of labeled metabolites, providing a definitive map of biotransformation products. nih.govnih.gov This untargeted approach can uncover previously unknown metabolic pathways. dphen1.com

Proteomics: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful proteomics technique. While not a direct use of labeled TMBPA, the principle of using isotopes is central. A related application, known as quantitative proteomics, can assess how bisphenol exposure alters the expression levels of thousands of proteins, revealing mechanisms of toxicity and identifying potential biomarkers of effect. adesisinc.com

Transcriptomics: By combining isotope-based exposure data with transcriptomics (the study of the complete set of RNA transcripts), scientists can correlate the presence and metabolism of a specific bisphenol with changes in gene expression. This helps to build a causal link from chemical exposure to cellular response at the genetic level.

The integration of these datasets, often called "multi-omics," allows researchers to move from simple exposure measurement to a holistic understanding of the molecular cascade of events triggered by bisphenols. mdpi.com

| Omics Technology | Biological Molecules Measured | Contribution to Holistic Assessment |

|---|---|---|

| Metabolomics | Small molecules (metabolites) | Traces the precise metabolic fate and biotransformation of the labeled bisphenol. nih.gov |

| Proteomics | Proteins | Identifies changes in protein expression and post-translational modifications, revealing toxic mechanisms. adesisinc.com |

| Transcriptomics | RNA transcripts | Links exposure to changes in gene expression, identifying affected biological pathways. |

Informing Regulatory Science and Public Health Policy on Bisphenol Exposure

The accurate measurement of human exposure is the bedrock of regulatory science and public health policy. Isotope-labeled standards like TMBPA-d6 are indispensable tools for providing the high-quality data needed by regulatory bodies to make informed decisions. alfa-chemistry.com

Accurate Biomonitoring: Isotope dilution mass spectrometry, which relies on stable isotope-labeled internal standards, is the gold standard for quantifying chemicals in biological matrices like blood and urine. musechem.comalfa-chemistry.com This accuracy is critical for large-scale public health surveys that determine population-wide exposure levels.

Setting Exposure Limits: Regulatory agencies establish "safe" exposure levels, such as an Acceptable Daily Intake (ADI). nih.gov These levels are based on toxicological data and accurate exposure assessments. The use of robust analytical methods with isotope-labeled standards ensures that exposure data is reliable, preventing underestimation of risk. nih.gov Recent work has shown that some analytical methods may dramatically underestimate BPA levels, highlighting the critical need for authentic standards for direct analysis to inform proper regulatory action. nih.gov

Environmental Monitoring: Tracing the source and fate of bisphenols in the environment, from wastewater to drinking water and food packaging, relies on sensitive and specific quantification methods. nih.govcabidigitallibrary.orgresearchgate.net Isotope-labeled standards enable regulators to monitor the effectiveness of policies aimed at reducing environmental contamination. adesisinc.com

Q & A

Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?

- Process Controls : Standardize reaction parameters (temperature, solvent purity) and employ QC checkpoints (e.g., mid-process NMR).

- Interlaboratory Validation : Share samples with accredited labs for cross-verification of isotopic purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.